molecular formula C6H12N4O2 B1411094 2-Cyclopropylmalonohydrazide CAS No. 1936096-43-3

2-Cyclopropylmalonohydrazide

Cat. No.: B1411094
CAS No.: 1936096-43-3
M. Wt: 172.19 g/mol
InChI Key: DRYXTPXJRDTJNS-UHFFFAOYSA-N
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Description

2-Cyclopropylmalonohydrazide is an organic compound with the molecular formula C₆H₁₂N₄O₂. It is a derivative of malonohydrazide, where one of the hydrogen atoms on the malonohydrazide is replaced by a cyclopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylmalonohydrazide typically involves the reaction of cyclopropylamine with malonic acid hydrazide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Cyclopropylamine+Malonic acid hydrazideThis compound\text{Cyclopropylamine} + \text{Malonic acid hydrazide} \rightarrow \text{this compound} Cyclopropylamine+Malonic acid hydrazide→this compound

Industrial Production Methods: the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropylmalonohydrazide can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylmalonohydrazide oxides, while reduction may produce cyclopropylhydrazine derivatives .

Scientific Research Applications

2-Cyclopropylmalonohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylmalonohydrazide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing their normal function. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific enzyme and biological system being studied .

Comparison with Similar Compounds

    Malonohydrazide: The parent compound without the cyclopropyl group.

    Cyclopropylamine: A simpler compound with a cyclopropyl group attached to an amine.

    Cyclopropylhydrazine: A compound with a cyclopropyl group attached to a hydrazine moiety.

Uniqueness: 2-Cyclopropylmalonohydrazide is unique due to the presence of both the cyclopropyl group and the malonohydrazide moiety. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For example, the cyclopropyl group can enhance the compound’s stability and reactivity, while the malonohydrazide moiety can interact with various biological targets .

Properties

IUPAC Name

2-cyclopropylpropanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2/c7-9-5(11)4(3-1-2-3)6(12)10-8/h3-4H,1-2,7-8H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYXTPXJRDTJNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylmalonohydrazide
Reactant of Route 2
Reactant of Route 2
2-Cyclopropylmalonohydrazide
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Reactant of Route 3
2-Cyclopropylmalonohydrazide
Reactant of Route 4
2-Cyclopropylmalonohydrazide
Reactant of Route 5
2-Cyclopropylmalonohydrazide
Reactant of Route 6
2-Cyclopropylmalonohydrazide

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